molecular formula C15H18N2O4S B5776086 N-(furan-2-ylmethyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide

N-(furan-2-ylmethyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B5776086
M. Wt: 322.4 g/mol
InChI Key: KNDSNQSYOOEFEV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide is an organic compound that features a furan ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Amide Formation: The final step involves the formation of the acetamide moiety, which can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Possible use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide: can be compared with other sulfonyl-containing acetamides and furan derivatives.

    This compound: is unique due to the combination of the furan ring, sulfonyl group, and acetamide moiety, which might confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-12-6-3-4-8-14(12)17(22(2,19)20)11-15(18)16-10-13-7-5-9-21-13/h3-9H,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDSNQSYOOEFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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